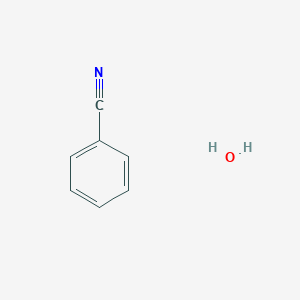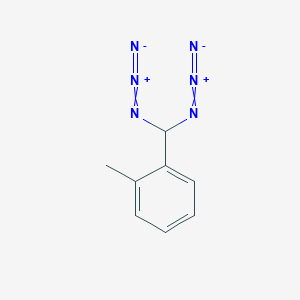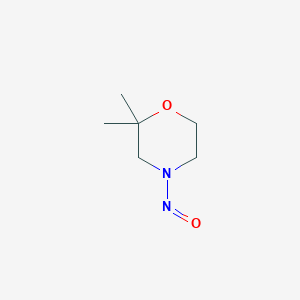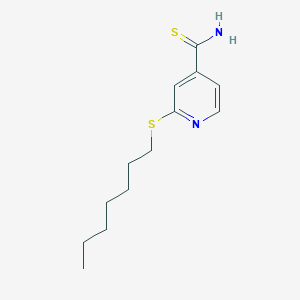
Benzonitrile-water
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile-water is a complex formed between benzonitrile (C₆H₅CN) and water (H₂O). Benzonitrile is an aromatic organic compound with a sweet, bitter almond odor. It is a colorless liquid that is primarily used as a precursor to various chemical compounds. The interaction between benzonitrile and water is of significant interest due to the unique hydrogen bonding and structural dynamics that occur in this complex .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzonitrile can be synthesized through several methods:
Ammoxidation of Toluene: This industrial method involves the reaction of toluene with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile.
Dehydration of Benzamide or Benzaldehyde Oxime: In the laboratory, benzonitrile can be prepared by dehydrating benzamide or benzaldehyde oxime.
Rosenmund-von Braun Reaction: This method uses cuprous cyanide or sodium cyanide in the presence of bromobenzene to produce benzonitrile.
Industrial Production Methods: The most common industrial method for producing benzonitrile is the ammoxidation of toluene. This process is efficient and cost-effective, making it suitable for large-scale production .
Types of Reactions:
Hydrolysis: Benzonitrile undergoes hydrolysis to form benzoic acid and ammonia.
Reduction: Benzonitrile can be reduced to benzylamine using hydrogenation over supported palladium catalysts.
Substitution: Benzonitrile reacts with amines to form N-substituted benzamides after hydrolysis.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Hydrogen gas and palladium catalysts.
Substitution: Amines and appropriate solvents.
Major Products:
Hydrolysis: Benzoic acid and ammonia.
Reduction: Benzylamine.
Substitution: N-substituted benzamides.
Scientific Research Applications
Benzonitrile-water complexes have various applications in scientific research:
Chemistry: Benzonitrile is used as a solvent and a precursor to many derivatives.
Medicine: Benzonitrile derivatives are used in the synthesis of pharmaceuticals.
Industry: Benzonitrile is a key intermediate in the production of pesticides, dyes, and advanced coatings.
Mechanism of Action
The mechanism of action of benzonitrile-water involves hydrogen bonding between the nitrogen atom of benzonitrile and the hydrogen atoms of water. This interaction leads to the formation of a stable complex, which can influence the reactivity and properties of benzonitrile . The molecular targets and pathways involved include the formation of hydrogen bonds and the stabilization of the complex through ionic interactions .
Comparison with Similar Compounds
Acetonitrile (CH₃CN): A simpler nitrile compound used as a solvent in organic synthesis.
Butyronitrile (C₃H₇CN): An aliphatic nitrile with similar reactivity to benzonitrile.
Uniqueness of Benzonitrile-Water: this compound complexes exhibit unique hydrogen bonding and structural dynamics that are not observed in simpler nitrile compounds. The aromatic nature of benzonitrile allows for additional interactions, making it a valuable compound for studying hydrogen bonding and molecular recognition .
Properties
CAS No. |
189561-34-0 |
|---|---|
Molecular Formula |
C7H7NO |
Molecular Weight |
121.14 g/mol |
IUPAC Name |
benzonitrile;hydrate |
InChI |
InChI=1S/C7H5N.H2O/c8-6-7-4-2-1-3-5-7;/h1-5H;1H2 |
InChI Key |
BFBSZUXLSOXURX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#N.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3-Nitrophenyl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B12561734.png)
![7,7,9-Trimethyl-5,6,6a,7,8,10a-hexahydroindeno[2,1-b]indol-6-ol](/img/structure/B12561741.png)

![{1-[(3-Methylbut-2-en-1-yl)oxy]prop-2-yn-1-yl}benzene](/img/structure/B12561753.png)

![1,3-Dimethyl-6-[(2-phenyloxiran-2-yl)methyl]pyrimidine-2,4-dione](/img/structure/B12561776.png)
![Carbamic acid, methyl[(tributylstannyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B12561790.png)

![N-{[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-3-yl]methylidene}hydroxylamine](/img/structure/B12561799.png)


![4-Piperidineacetic acid, 1-[(3R)-3-[[2-fluoro-4-(imino-3-thiazolidinylmethyl)benzoyl]amino]-2,2-dimethyl-1-oxopentyl]-, ethyl ester](/img/structure/B12561818.png)
![2-Pyrrolidinone, 4-[3-(cyclopentyloxy)-4-methoxyphenyl]-4-methyl-](/img/structure/B12561831.png)
